Clusiparalicoline C
Description
Clusiparalicoline C is a biphenyl compound isolated from the roots of Clusia paralicola, a plant species native to Brazil. This compound (compound 33 in ) is part of a trio of structurally related compounds (clusiparalicolines A–C, 31–33) characterized by variations in prenyl and hydroxyl substituents . While clusiparalicolines A and B exhibit moderate DNA strand-breaking activity, this compound lacks such activity, highlighting the importance of specific functional groups in its bioactivity profile .
Properties
Molecular Formula |
C17H16O3 |
|---|---|
Molecular Weight |
268.31 g/mol |
IUPAC Name |
7-(4-hydroxyphenyl)-2,2-dimethylchromen-5-ol |
InChI |
InChI=1S/C17H16O3/c1-17(2)8-7-14-15(19)9-12(10-16(14)20-17)11-3-5-13(18)6-4-11/h3-10,18-19H,1-2H3 |
InChI Key |
KZMOGQPNVGDXEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=CC2=C(C=C(C=C2O1)C3=CC=C(C=C3)O)O)C |
Synonyms |
clusiparalicoline C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Clusiparalicoline A and B
Clusiparalicoline A (31 ) and B (32 ) share a core biphenyl scaffold with clusiparalicoline C but differ in their substituents. Key structural and functional distinctions include:
- Prenylation : Clusiparalicolines A and B feature prenyl groups, which are absent in this compound.
- Hydroxylation : Both A and B possess hydroxyl groups critical for DNA interaction, whereas C lacks these moieties .
Bioactivity Differences :
| Compound | DNA Relaxation Rate | KB Cell Inhibition (IC₅₀) | Key Structural Features |
|---|---|---|---|
| Clusiparalicoline A | 77% | Moderate (data not specified) | Prenyl, hydroxyl groups, cyclic structure |
| Clusiparalicoline B | 65% | Moderate (data not specified) | Prenyl, hydroxyl groups, cyclic structure |
| This compound | 0% | Slight inhibition | Lacks prenyl/hydroxyl groups |
The absence of prenyl and hydroxyl groups in this compound correlates with its lack of DNA strand-breaking activity, underscoring the role of these groups in mediating interactions with DNA topoisomerases or other cellular targets .
Other Biphenyl Analogues
Several biphenyl compounds from related Clusia species and other plants exhibit structural or functional similarities:
- Schomburgbiphenyl A (30) : Exhibits negligible antiproliferative activity against Jurkat, NALM-6, and K562 cells, likely due to its simpler substituent pattern .
- Garcibiphenyls A–B (35–36) : Isolated from Garcinia species, these compounds show varied cytotoxicity against KB, HeLa S3, and MCF-7 cells. Their activity is attributed to methoxy and hydroxyl substituents, though they lack the prenylation seen in clusiparalicolines A–B .
- Multiflorabiphenyl C (38): Displays moderate cytotoxicity against Hep G2 and HT-29 cells, suggesting that even minor structural variations (e.g., methyl vs. hydroxyl groups) significantly impact bioactivity .
Functional Comparison with Non-Biphenyl Compounds
While structurally distinct, certain compounds share overlapping biological roles with this compound:
- Vibsane-type diterpenes: These compounds, such as those from Viburnum sieboldii, exhibit neuroprotective and NGF-enhancing activities.
Structural-Activity Relationship (SAR) Insights
The SAR analysis of clusiparalicolines and related compounds reveals critical trends:
Prenyl Groups : Enhance DNA interaction and cytotoxicity, as seen in clusiparalicolines A–B.
Hydroxyl Groups : Facilitate hydrogen bonding with biological targets, improving activity.
Cyclic Structures : Improve stability and target affinity compared to linear analogues.
This compound’s inactivity underscores the necessity of these features, aligning with studies showing that even minor structural changes (e.g., loss of prenylation) can abolish bioactivity .
Tables
Table 1. Structural and Bioactive Comparison of Clusiparalicolines
| Feature | Clusiparalicoline A | Clusiparalicoline B | This compound |
|---|---|---|---|
| Prenyl Group | Yes | Yes | No |
| Hydroxyl Group | Yes | Yes | No |
| DNA Relaxation Activity | 77% | 65% | 0% |
| Cytotoxicity (KB Cells) | Moderate | Moderate | Slight |
Table 2. Bioactivity of Related Biphenyl Compounds
| Compound | Source | Bioactivity (IC₅₀ or Activity Level) | Key Features |
|---|---|---|---|
| Schomburgbiphenyl A | Clusia species | Low (Jurkat, NALM-6 cells) | Simple substituents |
| Garcibiphenyl A | Garcinia species | Moderate (KB, HeLa S3 cells) | Methoxy groups |
| Multiflorabiphenyl C | Clusia species | Moderate (Hep G2, HT-29 cells) | Methyl groups |
Q & A
Q. What are the primary natural sources of Clusiparalicoline C, and what methodological approaches are recommended for its extraction and isolation?
this compound is primarily isolated from plants in the Clusia genus, such as C. paralicola (roots, stems). Extraction typically involves maceration with polar solvents (e.g., ethanol or methanol), followed by chromatographic separation (e.g., column chromatography, HPLC) guided by bioactivity assays. Validation of plant material via taxonomic identification and voucher specimen deposition is critical for reproducibility .
Q. Which spectroscopic techniques are essential for confirming the molecular structure of this compound, and how should these data be rigorously validated?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY, HMBC) and High-Resolution Mass Spectrometry (HRMS) are mandatory for structural elucidation. X-ray crystallography can resolve stereochemistry. Data must be cross-referenced with published spectral databases or synthesized analogs. For novel compounds, elemental analysis and comparison to related natural products are advised to confirm purity and identity .
Q. What standardized bioassays are used to evaluate the anticancer and antimicrobial activities of this compound, and how are results interpreted?
Common assays include:
- Anticancer : MTT or SRB assays against cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ values calculated via dose-response curves.
- Antimicrobial : Broth microdilution for MIC determination against bacterial/fungal strains (e.g., Staphylococcus aureus, Candida albicans). Positive controls (e.g., doxorubicin for cancer, amphotericin B for fungi) and triplicate experiments are required to ensure reliability .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions between in silico molecular docking predictions and in vitro bioactivity assays for this compound?
Discrepancies may arise from rigid docking assumptions (e.g., static protein structures) or assay conditions (e.g., solubility issues). Strategies include:
- Performing molecular dynamics simulations to account for protein flexibility .
- Validating target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
- Testing analogs with modified substituents to probe binding pocket interactions .
Q. What strategies optimize the isolation yield of this compound from complex plant matrices while minimizing degradation?
- Sample preparation : Freeze-drying plant material to preserve labile compounds.
- Chromatography : Use of orthogonal techniques (e.g., size exclusion followed by reverse-phase HPLC) with mobile phases adjusted to compound polarity.
- Stability studies : Monitor degradation under varying pH, temperature, and light conditions via LC-MS to establish optimal handling protocols .
Q. How can structure-activity relationship (SAR) studies be systematically conducted to identify key functional groups responsible for this compound’s bioactivity?
- Synthesize or isolate analogs with selective modifications (e.g., hydroxyl group methylation, side chain truncation).
- Test analogs in parallel bioassays and correlate activity changes with structural features.
- Computational tools (e.g., pharmacophore modeling, QSAR) can prioritize synthetic targets .
Q. What methodologies address batch-to-batch variability in this compound’s bioactivity due to ecological or seasonal factors in plant sourcing?
- Ecological standardization : Collect plant material from multiple geographical sites and seasons; analyze metabolite profiles via LC-HRMS.
- Multivariate analysis : Use PCA or PLS-DA to identify environmental factors (e.g., soil pH, altitude) influencing compound concentration.
- Synthetic biology : Heterologous expression of biosynthetic genes in stable host systems (e.g., E. coli) for consistent production .
Data Analysis and Reproducibility
Q. How should researchers statistically analyze contradictory bioactivity data reported for this compound across independent studies?
- Perform meta-analysis using fixed/random-effects models to assess heterogeneity sources (e.g., assay protocols, cell line variations).
- Apply sensitivity analysis to exclude outliers or low-quality studies (e.g., lacking positive controls).
- Replicate experiments under harmonized conditions (e.g., SOPs from the NIH Natural Products Repository) .
Q. What criteria determine whether this compound’s mechanistic data warrant further in vivo testing?
Prioritize compounds with:
- Strong in vitro potency (IC₅₀ < 10 µM) and selectivity (therapeutic index >10).
- Evidence of target specificity (e.g., CRISPR knockdown assays).
- Favorable ADMET properties (e.g., metabolic stability in liver microsomes, low cytotoxicity to non-cancerous cells) .
Methodological Best Practices
Q. How can researchers ensure compliance with journal guidelines when reporting the synthesis and characterization of this compound derivatives?
- Follow the Beilstein Journal of Organic Chemistry standards: Include full spectral data (NMR, HRMS) for novel compounds in supplementary materials. For known analogs, cite prior characterization methods .
- Use IUPAC nomenclature consistently and avoid proprietary software-specific terms in spectral descriptions .
What frameworks (e.g., FINER, PICO) are suitable for formulating high-impact research questions about this compound?
Apply the FINER criteria :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
